molecular formula C19H13NO3 B6422034 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 42340-32-9

3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No. B6422034
CAS RN: 42340-32-9
M. Wt: 303.3 g/mol
InChI Key: RUXPKYQZKBBXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is 303.08954328 g/mol and the complexity rating of the compound is 453. The solubility of this chemical has been described as < [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Precursor for Alkaloids

This compound, due to its C(1)-functionalization, can act as a precursor for various alkaloids displaying multifarious biological activities . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.

Medicinal Chemistry

The compound is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in organic and medicinal chemistry . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .

Anti-Inflammatory Agents

N-benzyl THIQs, which this compound could potentially be converted into, are known to function as antineuroinflammatory agents . This suggests potential applications in the treatment of neuroinflammatory diseases.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound such that the different enantiomers are formed in unequal amounts.

Synthetic Organic Chemistry

Quinolines, which this compound is a part of, have become important compounds because of their variety of applications in synthetic organic chemistry . They are used as building blocks in the synthesis of other complex organic compounds.

Industrial Chemistry

Quinolines also have applications in the field of industrial chemistry . They are used in the production of dyes, pharmaceuticals, and synthetic resins.

properties

IUPAC Name

2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c1-23-14-10-8-13(9-11-14)20-18(21)15-6-2-4-12-5-3-7-16(17(12)15)19(20)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPKYQZKBBXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198719
Record name 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione

CAS RN

42340-32-9
Record name 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42340-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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